molecular formula C7H10BrF2NOS B15230431 2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide

2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide

Cat. No.: B15230431
M. Wt: 274.13 g/mol
InChI Key: ZSLMZGSESFRQMW-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide is a synthetic organic compound It is characterized by the presence of bromine, fluorine, and a thietan ring in its structure

Properties

Molecular Formula

C7H10BrF2NOS

Molecular Weight

274.13 g/mol

IUPAC Name

2-bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide

InChI

InChI=1S/C7H10BrF2NOS/c1-6(2)4(3-13-6)11-5(12)7(8,9)10/h4H,3H2,1-2H3,(H,11,12)

InChI Key

ZSLMZGSESFRQMW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC(=O)C(F)(F)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide typically involves multiple steps:

    Formation of the Thietan Ring: The thietan ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Introduction of Bromine and Fluorine: Bromination and fluorination reactions can be carried out using reagents like bromine (Br2) and fluorine-containing compounds under controlled conditions.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound may participate in oxidation-reduction reactions, altering its oxidation state.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions (OH-) for substitution reactions.

    Oxidizing Agents: Like potassium permanganate (KMnO4) for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, hydrolysis of the amide bond would yield a carboxylic acid and an amine.

Scientific Research Applications

2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide may have various applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Possible applications in the synthesis of novel materials with unique properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide: can be compared with other halogenated amides or thietan-containing compounds.

    Difluoroacetamides: Compounds with similar difluoroacetamide groups.

    Thietan Derivatives: Compounds containing the thietan ring structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine, fluorine, and thietan ring, which may confer unique chemical and biological properties.

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